

## Endogenous Production and Regulation of N-Lactoyl-Phenylalanine: A Technical Guide

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### **Abstract**

**N-lactoyl-phenylalanine** (Lac-Phe) is an exercise-inducible metabolite that has emerged as a key signaling molecule in the regulation of appetite and energy homeostasis. Synthesized endogenously from lactate and phenylalanine, Lac-Phe levels are dynamically regulated by physiological states, primarily intense physical activity and pharmacological interventions such as metformin administration. This technical guide provides an in-depth overview of the biosynthesis, regulation, and physiological functions of Lac-Phe. It details the enzymatic machinery responsible for its production, summarizes key quantitative data on its induction, outlines experimental protocols for its study, and illustrates the signaling pathways through which it exerts its effects. This document is intended to serve as a comprehensive resource for researchers and professionals in the fields of metabolism, exercise physiology, and drug development.

## Introduction

The discovery of **N-lactoyl-phenylalanine** (Lac-Phe) as a blood-borne signaling molecule has provided new insights into the molecular mechanisms that underpin the metabolic benefits of exercise.[1][2] This pseudodipeptide, formed from the condensation of lactate and phenylalanine, has been shown to suppress feeding and reduce body weight in preclinical models, highlighting its potential as a therapeutic target for obesity and related metabolic disorders.[3][4] This guide will explore the core aspects of Lac-Phe biology, from its



endogenous production and regulation to its physiological effects and the experimental methodologies used to investigate them.

## **Endogenous Production of N-Lactoyl-Phenylalanine**

The primary mechanism for the endogenous production of Lac-Phe is the enzymatic conjugation of L-lactate and L-phenylalanine.

## The CNDP2 Enzyme: The Key Biosynthetic Engine

The synthesis of Lac-Phe is catalyzed by the cytosolic nonspecific dipeptidase 2 (CNDP2), also known as carnosine dipeptidase 2.[5][6] CNDP2 belongs to the M20 metallopeptidase family and facilitates the formation of a peptide bond between the carboxyl group of lactate and the amino group of phenylalanine in a process described as reverse proteolysis.[5][6] The reaction is dependent on the intracellular concentrations of its substrates, lactate and phenylalanine.[7]

#### **Tissue Distribution of CNDP2**

CNDP2 is ubiquitously expressed in various tissues, with the highest levels found in the kidney and liver.[8] It is also expressed in peripheral blood leukocytes.[1] The widespread distribution of CNDP2 suggests that multiple organs and cell types have the capacity to produce Lac-Phe, including macrophages, monocytes, and other immune and epithelial cells.[3][9]

## Regulation of N-Lactoyl-Phenylalanine Production

The production of Lac-Phe is tightly regulated by physiological and pharmacological stimuli that modulate the availability of its precursors.

## **Exercise-Induced Production**

Intense physical exercise is the most potent physiological stimulus for Lac-Phe production.[2] [10] During strenuous activity, skeletal muscles produce large amounts of lactate, which is released into the bloodstream. The elevated circulating lactate, along with available phenylalanine, drives the CNDP2-mediated synthesis of Lac-Phe.[2][6] The magnitude of the increase in plasma Lac-Phe is dependent on the intensity of the exercise, with sprint and high-intensity interval training leading to more significant elevations than endurance exercise.[10]



## **Pharmacological Regulation by Metformin**

The anti-diabetic drug metformin has been shown to be a potent inducer of Lac-Phe production.[11] Metformin treatment leads to an increase in intracellular lactate, which in turn serves as a substrate for CNDP2-mediated Lac-Phe synthesis.[11]

## Physiological Functions of N-Lactoyl-Phenylalanine

The primary physiological role of Lac-Phe identified to date is the regulation of appetite and energy balance.

## **Appetite Suppression**

Pharmacological administration of Lac-Phe in diet-induced obese mice has been shown to suppress food intake by approximately 50% over a 12-hour period without affecting movement or energy expenditure.[3][4] Chronic administration leads to reduced cumulative food intake, decreased adiposity, and lower body weight.[3] Conversely, genetic ablation of CNDP2 in mice, which impairs Lac-Phe biosynthesis, results in increased food intake and obesity following exercise training.[3]

## Signaling Pathway in the Hypothalamus

The appetite-suppressing effects of Lac-Phe are mediated through its action on the central nervous system. The hypothalamus, a key brain region for the regulation of energy homeostasis, is a primary target. Lac-Phe is thought to cross the blood-brain barrier and directly interact with neurons in the arcuate nucleus of the hypothalamus.[12] Specifically, Lac-Phe has been shown to inhibit the activity of Agouti-related peptide (AgRP) neurons, which are orexigenic (appetite-stimulating).[13] While the direct receptor for Lac-Phe is still under investigation, its inhibitory effect on AgRP neurons is believed to involve the activation of ATP-sensitive potassium (KATP) channels.[13] The inhibition of AgRP neurons can subsequently disinhibit anorexigenic (appetite-suppressing) pro-opiomelanocortin (POMC) neurons, leading to a net reduction in food intake.[14][15][16]

## **Quantitative Data**

The following tables summarize quantitative data on Lac-Phe levels under various conditions.

Table 1: Plasma N-Lactoyl-Phenylalanine Concentrations in Humans After Exercise



Condition	Baseline Lac- Phe (nmol/L)	Post-Exercise Lac-Phe (nmol/L)	Fold Change	Reference
Sedentary (overweight/obes e)	~25	~50 (after 30 min endurance)	~2	[17]
Junior Triathletes (incremental test)	31.5 ± 10	101.0 ± 40.1 (at exhaustion)	~3.2	[18][19][20]
Healthy, active men (vigorous intensity)	~30	~150 (immediately post-exercise)	~5	[10]

Table 2: Plasma N-Lactoyl-Phenylalanine Concentrations in Mice After Exercise

Condition	Baseline Lac- Phe (µM)	Post-Exercise Lac-Phe (µM)	Fold Change	Reference
C57BL/6J mice (treadmill to exhaustion)	~0.5	~5.0	~10	[18][21]

Table 3: Dose-Dependent Effects of **N-Lactoyl-Phenylalanine** on Food Intake in Diet-Induced Obese Mice

Dose (mg/kg, IP)	Food Intake Reduction (%)	Duration of Effect	Reference
50	~50%	12 hours	[3][4]
0.2 (daily for 21 days)	Significant colitis symptom reduction without appetite effect	21 days	[1]

## **Experimental Protocols**



## Quantification of N-Lactoyl-Phenylalanine by LC-MS/MS

This protocol provides a general framework for the analysis of Lac-Phe in plasma samples.

#### Sample Preparation:

- To 50 μL of plasma, add 250 μL of methanol containing an internal standard (e.g., d5-Lactoyl-Phenylalanine).[17]
- Vortex for 30 seconds to precipitate proteins.[17]
- Centrifuge at 16,000 x g for 20 minutes at 4°C.[17]
- Transfer the supernatant to a new tube and dry under vacuum.[17]
- Reconstitute the dried extract in a suitable solvent (e.g., 50 μL of 25% acetonitrile in water).
   [17]

#### Liquid Chromatography:

- Column: A HILIC column (e.g., SeQuant ZIC-HILIC) is commonly used.[22]
- Mobile Phase A: Water with 0.1% formic acid.
- Mobile Phase B: Acetonitrile with 0.1% formic acid.
- Gradient: A gradient from high organic to high aqueous is typically used to retain and elute the polar Lac-Phe molecule.
- Flow Rate: 0.3-0.5 mL/min.

#### Mass Spectrometry:

- Ionization: Electrospray ionization (ESI) in negative ion mode.
- Detection: Multiple Reaction Monitoring (MRM).
- Transitions: For Lac-Phe, the transition m/z 236.1 -> 120.1 is commonly monitored. For a d5internal standard, a corresponding shifted transition would be used.[21]



# In Vivo Administration of N-Lactoyl-Phenylalanine in Mice

This protocol describes the administration of Lac-Phe to mice to study its effects on appetite.

#### Animal Model:

Diet-induced obese (DIO) mice are a common model. Mice are fed a high-fat diet (e.g., 60% kcal from fat) for a specified period to induce obesity.[21]

#### Dosing:

- Compound Preparation: Synthesize or purchase N-Lactoyl-Phenylalanine. Dissolve in a sterile vehicle such as saline.
- Route of Administration: Intraperitoneal (IP) injection is effective. Oral administration is not effective due to the hydrolysis of the peptide bond in the digestive tract.[7][21]
- Dosage: A common acute dose is 50 mg/kg.[21][23] For chronic studies, daily injections can be administered.[4]

#### Appetite Monitoring:

- Individually house mice to accurately measure food intake.
- Measure food intake at regular intervals (e.g., every few hours for acute studies, daily for chronic studies).
- · Monitor body weight daily.
- Use metabolic cages to simultaneously measure food intake, energy expenditure, and locomotor activity.

## **CNDP2 Enzyme Activity Assay**

A detailed, standardized protocol for CNDP2 activity with respect to Lac-Phe synthesis is not widely available in the literature. However, a general approach can be inferred.



Principle: The assay would measure the formation of Lac-Phe from lactate and phenylalanine in the presence of a source of CNDP2 enzyme (e.g., recombinant CNDP2 or tissue lysate) and the necessary cofactor, Mn2+.[5][6]

#### Reaction Mixture:

- Buffer: Tris-HCl (e.g., 25 mM, pH 7.4).[5]
- Cofactor: MnCl2 (e.g., 0.1 mM).[5]
- Substrates: L-lactate and L-phenylalanine at varying concentrations to determine kinetic parameters.
- Enzyme source: Recombinant human CNDP2 or tissue homogenate.

#### Procedure:

- Incubate the reaction mixture at 37°C.[5]
- Take aliquots at different time points.
- Stop the reaction (e.g., by adding a strong acid or organic solvent).
- Quantify the amount of Lac-Phe produced using LC-MS/MS as described above.

#### Kinetic Analysis:

 By varying the concentrations of lactate and phenylalanine, one can determine the Michaelis-Menten constants (Km) and the maximum reaction velocity (Vmax) for the CNDP2 enzyme. An apparent equilibrium constant (K) for the formation of Lac-Phe has been reported to be approximately 3.1 x 10<sup>-2</sup> M<sup>-1</sup>.[5]

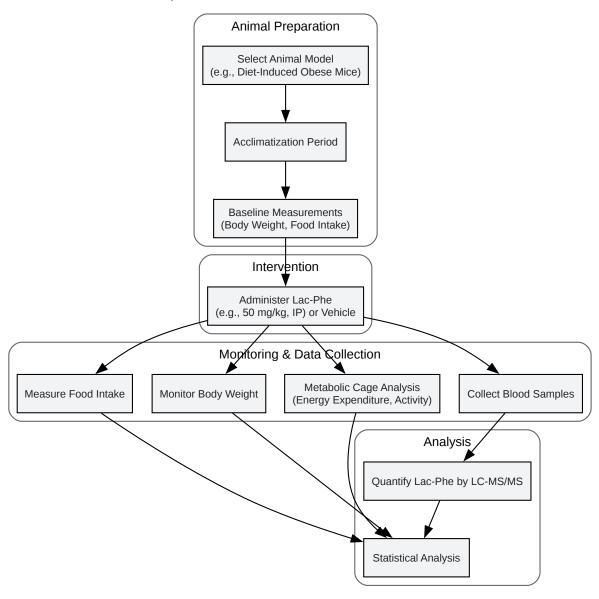
# Visualizations Signaling Pathway of N-Lactoyl-Phenylalanine







#### Experimental Workflow for In Vivo Lac-Phe Studies



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